molecular formula C10H12ClNO5S B2832148 methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate CAS No. 338406-00-1

methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate

Cat. No.: B2832148
CAS No.: 338406-00-1
M. Wt: 293.72
InChI Key: JEWWYDVUGVZWDH-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate is a high-purity chemical reagent designed for research and development applications. This benzoate ester derivative is structurally characterized by a 5-chloro substituent and a dimethylsulfamoyloxy functional group at the 2-position of the benzene ring, a motif present in various pharmacologically active compounds . The dimethylsulfamoyl group is a common feature in molecules designed for biological evaluation, often explored for its potential to modulate properties like solubility and cellular permeability . Researchers value this compound as a key synthetic intermediate or building block in organic synthesis and medicinal chemistry. Its structure suggests potential utility in developing protease inhibitors, kinase modulators, or other biologically active molecules, making it valuable for constructing compound libraries for high-throughput screening . The product is offered with comprehensive analytical data to ensure identity and purity. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet (SDS) and adhere to all safe laboratory practices while handling this material. For specific storage and handling conditions, please contact us, as some related products require cold-chain transportation .

Properties

IUPAC Name

methyl 5-chloro-2-(dimethylsulfamoyloxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO5S/c1-12(2)18(14,15)17-9-5-4-7(11)6-8(9)10(13)16-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWWYDVUGVZWDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=C(C=C(C=C1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of Methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and process development scientists working with multi-functional aryl scaffolds. It details the chemoselective functionalization of methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate , a versatile "linchpin" building block containing both a traditional halide electrophile (aryl chloride) and a pseudohalide (aryl sulfamate).

Executive Summary & Strategic Value

The subject compound is a bifunctional electrophile. It possesses two distinct sites for transition-metal catalyzed coupling:

  • C–Cl Bond (Position 5): A traditional electrophile, reactive under standard palladium catalysis.

  • C–O Bond (Position 2, Sulfamate): A "masked phenol" or pseudohalide. The dimethylsulfamate group (

    
    ) is generally inert to standard Pd(0) conditions used for aryl chlorides, acting as a robust protecting group. However, it can be activated for cross-coupling using specialized electron-rich ligands (e.g., Buchwald biarylphosphines) or Nickel catalysis.
    

This orthogonality allows for iterative cross-coupling : one can selectively functionalize the chloride position while retaining the sulfamate, or (under specific forcing conditions) functionalize the sulfamate. This guide focuses on the Palladium-catalyzed workflows.

Chemical Logic and Mechanism

Reactivity Hierarchy

To design a successful protocol, one must understand the oxidative addition (


) rates of palladium into the respective bonds. Under standard conditions (e.g., 

,

):


  • The Chloride Advantage: The 5-chloro position is sterically accessible and electronically activated by the electron-withdrawing ester group (meta) and the sulfamate (para).

  • The Sulfamate Stability: The C–O bond of the sulfamate has a high activation energy barrier. Unlike triflates (

    
    ), sulfamates do not readily undergo oxidative addition with generic Pd catalysts. They require bulky, electron-rich ligands (like XPhos  or BrettPhos ) that facilitate the difficult 
    
    
    
    step and stabilize the resulting oxidative addition complex.
The "Orthogonal" Strategy

The primary application of this molecule is to serve as a scaffold where the sulfamate acts as an inert spectator during the coupling of the chloride. Following the first coupling, the sulfamate can either be:

  • Hydrolyzed to regenerate the phenol (deprotection).

  • Coupled in a second step using a specialized catalyst system (e.g., Pd-XPhos or Ni(COD)

    
    ).
    

Visualization: Reaction Pathways

The following diagram illustrates the divergent pathways available for this substrate.

ReactionPathways Start Methyl 5-chloro-2- [(dimethylsulfamoyl)oxy]benzoate PathA Path A: C-Cl Selective Coupling (Standard Suzuki) Start->PathA Pd(dppf)Cl2 / Ar-B(OH)2 K3PO4, 80°C PathB Path B: C-O Sulfamate Activation (Advanced/Forcing Conditions) Start->PathB Pd-XPhos G2 / Ar-B(OH)2 100°C (Competitive Cl reaction likely) ProductA Product A: 5-Aryl-2-sulfamate benzoate (Sulfamate Intact) PathA->ProductA ProductB Product B: 5-Chloro-2-aryl benzoate (Rare/Difficult Chemoselectivity) PathB->ProductB Step2 Step 2: Sulfamate Activation (Pd-XPhos or Ni-catalysis) ProductA->Step2 Switch Ligand to XPhos Final Final Scaffold: 5,2-Diaryl benzoate Step2->Final

Caption: Divergent functionalization pathways. Path A (Green) is the standard high-fidelity route. Path B (Red) requires specialized ligands to override the innate reactivity of the chloride.

Experimental Protocols

Protocol A: Chemoselective Suzuki Coupling at C-Cl

Objective: Couple an aryl boronic acid to the 5-position while preserving the 2-sulfamate group.

Reagents:

  • Substrate: Methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate (1.0 equiv)

  • Boronic Acid:

    
     (1.2 equiv)
    
  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv, anhydrous) or 
    
    
    
  • Solvent: 1,4-Dioxane / Water (9:1 v/v)

Procedure:

  • Setup: In a glovebox or under Argon flow, charge a reaction vial with the substrate (1.0 mmol), boronic acid (1.2 mmol),

    
     (2.0 mmol), and the Pd catalyst (0.03 mmol).
    
  • Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (0.4 mL). Seal the vial with a crimp cap containing a PTFE septum

Application Notes and Protocols for Methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate is a functionalized aromatic compound with significant potential as a versatile building block in the synthesis of novel agrochemicals. While its direct application in the synthesis of major commercial agrochemicals is not extensively documented in publicly available literature, its chemical structure presents opportunities for the development of new active ingredients. This document outlines the potential applications of this compound, focusing on its utility in the synthesis of herbicidal scaffolds through nucleophilic aromatic substitution. A detailed, hypothetical protocol for the synthesis of a diphenyl ether herbicide precursor is provided to illustrate its potential utility.

Introduction and Current Status

Methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate is a substituted benzoate ester available from various chemical suppliers.[1] The molecule possesses three key functional groups that make it an interesting candidate for agrochemical synthesis: a methyl ester, a chloro substituent, and a dimethylsulfamoyloxy group. The latter is of particular interest as it can function as an effective leaving group in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of many industrial synthetic routes for agrochemicals. Despite its potential, a comprehensive review of current literature and patent databases does not indicate its widespread use as a key intermediate in the production of existing major agrochemicals. This note, therefore, serves as a prospective guide for researchers exploring new synthetic pathways and novel active ingredients.

Scientific Rationale for Application

The primary synthetic utility of methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate in agrochemical synthesis lies in the reactivity of the dimethylsulfamoyloxy group. This group, being a derivative of a strong acid (dimethylsulfamic acid), is an excellent leaving group, particularly when positioned ortho to an electron-withdrawing group like a methyl ester. This electronic arrangement activates the aromatic ring for nucleophilic aromatic substitution.

This chemistry is highly relevant in the synthesis of several classes of herbicides, most notably the diphenyl ethers. Diphenyl ether herbicides are known inhibitors of the enzyme protoporphyrinogen oxidase (PPO).[2] The synthesis of these molecules often involves the coupling of a substituted phenol with an activated aromatic ring.

Potential Application: Synthesis of a Diphenyl Ether Herbicide Precursor

A plausible application of methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate is in the synthesis of a precursor to a diphenyl ether herbicide. The following section details a hypothetical protocol for such a transformation.

Hypothetical Reaction Scheme

The proposed reaction involves the nucleophilic aromatic substitution of the dimethylsulfamoyloxy group with a substituted phenoxide.

Caption: Hypothetical synthesis of a diphenyl ether herbicide precursor from methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate.

Detailed Experimental Protocol

Objective: To synthesize methyl 5-chloro-2-(4-trifluoromethyl-2-nitrophenoxy)benzoate, a potential intermediate for a PPO-inhibiting herbicide.

Materials:

  • Methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate (1.0 eq)

  • 4-Trifluoromethyl-2-nitrophenol (1.1 eq)

  • Potassium carbonate (K2CO3), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO4), anhydrous

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Nitrogen inlet

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).

  • Stir the mixture at room temperature to dissolve the starting material.

  • Add 4-trifluoromethyl-2-nitrophenol (1.1 eq) followed by anhydrous potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is expected to be complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into deionized water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the solvent.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure diphenyl ether product.

Data Presentation

Table 1: Hypothetical Reaction Parameters and Expected Outcome

ParameterValue
Starting MaterialMethyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate
Nucleophile4-Trifluoromethyl-2-nitrophenol
BasePotassium Carbonate
SolventN,N-Dimethylformamide
Temperature80-90 °C
Expected Yield75-85%
Expected Purity (post-chromatography)>98%

Visualization of Synthetic Workflow

Experimental Workflow Diagram

experimental_workflow start 1. Reagent Setup - Methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate - 4-Trifluoromethyl-2-nitrophenol - K2CO3 in DMF reaction 2. Reaction - Heat to 80-90°C - 4-6 hours under N2 start->reaction Heating workup 3. Aqueous Workup - Quench with water - Extract with Ethyl Acetate reaction->workup Cooling & Quenching purification 4. Purification - Dry with MgSO4 - Concentrate - Column Chromatography workup->purification Isolation product 5. Final Product - Methyl 5-chloro-2-(4-trifluoromethyl-2-nitrophenoxy)benzoate purification->product Analysis

Caption: Workflow for the synthesis of a diphenyl ether intermediate.

Mechanism of Action of Target Agrochemical Class

The synthesized diphenyl ether is a precursor to a class of herbicides that typically act by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway.[3] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates singlet oxygen.[3] This highly reactive oxygen species causes rapid lipid peroxidation and membrane damage, leading to cell death and the characteristic herbicidal symptoms of bleaching and necrosis. Many herbicides function by inhibiting crucial enzyme pathways in plants, such as amino acid synthesis or photosynthesis.[4][5][6][7]

PPO Inhibition Pathway

ppo_pathway Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Substrate ROS Reactive Oxygen Species (Singlet Oxygen) Protoporphyrinogen_IX->ROS Accumulation + Light, O2 Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Catalysis Chlorophyll Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll Herbicide Diphenyl Ether Herbicide Herbicide->PPO Inhibition Cell_Death Lipid Peroxidation & Cell Death ROS->Cell_Death

Caption: Mechanism of action of PPO-inhibiting herbicides.

Conclusion

Methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate represents a promising, yet underutilized, starting material for the synthesis of novel agrochemicals. Its activated aromatic system, courtesy of the dimethylsulfamoyloxy leaving group, makes it an ideal candidate for constructing complex molecular scaffolds such as diphenyl ethers. The protocols and rationale presented here provide a foundation for researchers in the agrochemical industry to explore the potential of this versatile building block in the discovery of new and effective crop protection solutions. Further research into its applications could unlock new synthetic routes to a variety of active ingredients.

References

  • Google Patents. (n.d.). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • Google Patents. (n.d.). Preparation method of pyroxsulam.
  • Duke, S. O., Dayan, F. E., & Rimando, A. M. (1998). Overview of herbicide mechanisms of action. Weed Science, 46(5), 532-540. Retrieved February 25, 2026, from [Link]

  • Tsukamoto, M., Nakamura, T., Kimura, H., & Nakayama, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 143-158. Retrieved February 25, 2026, from [Link]

  • Martin, D. P., Le, T. V., & Shaughnessy, K. H. (2012). Process Development for the Sulfonamide Herbicide Pyroxsulam. Organic Process Research & Development, 16(9), 1545-1552. Retrieved February 25, 2026, from [Link]

  • Donate, P. M. (2019). Synthesis of New Agrochemicals. In Sustainable Agrochemistry (pp. 223-273). Springer, Cham. Retrieved February 25, 2026, from [Link]

  • Böger, P. (2009). Molecular Mechanism of Action of Herbicides. In Herbicides and Environment (pp. 1-26). InTech. Retrieved February 25, 2026, from [Link]

  • Nagano, E. (2005). Major Synthetic Routes for Modern Herbicide Classes and Agrochemical Characteristics. Journal of Pesticide Science, 30(2), 105-121. Retrieved February 25, 2026, from [Link]

  • Regulations.gov. (2005). Patent Application Publication. Retrieved February 25, 2026, from [Link]

  • University of California Agriculture and Natural Resources. (2013). Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards. Retrieved February 25, 2026, from [Link]

  • Google Patents. (n.d.). Agrochemical composition comprising a pyrimidyloxybenzoate in a synergistic combination with sulfonylureas.
  • Open Government Program. (2018). Herbicide Group Classification by Mode of Action. Retrieved February 25, 2026, from [Link]

  • Oklahoma State University Extension. (n.d.). Understanding Herbicide Mode of Action. Retrieved February 25, 2026, from [Link]

  • Justia Patents. (2018). Fungicidal compositions. Retrieved February 25, 2026, from [Link]

Sources

C-O bond activation using methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to C-O Bond Activation Utilizing Methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate

Introduction: Beyond Traditional Electrophiles in Cross-Coupling

In the landscape of modern organic synthesis, the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through transition metal-catalyzed cross-coupling reactions is a cornerstone technology. Historically, this field has been dominated by the use of aryl halides and triflates as the electrophilic partners. While effective, these substrates can have limitations related to availability, cost, and stability. This has spurred the development of alternative electrophiles derived from readily abundant phenols.

Among these, aryl sulfamates have emerged as exceptionally versatile and robust coupling partners.[1] Unlike other phenol derivatives, aryl sulfamates exhibit remarkable stability across a wide range of reaction conditions, yet their C-O bond can be selectively activated by appropriate catalysts, primarily those based on nickel.[2][3] Furthermore, the sulfamate moiety can serve as a directing group for C-H functionalization prior to its use as a leaving group, adding a layer of strategic depth to synthetic planning.[1][3]

This guide provides a comprehensive overview and detailed protocols for the use of a specific, highly functionalized aryl sulfamate: methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate . We will explore its synthesis, the mechanistic underpinnings of its reactivity, and its practical application in key cross-coupling transformations vital to researchers in pharmaceuticals and materials science.

Reagent Synthesis and Characterization

The target compound is not typically available as a stock chemical and must be prepared in a straightforward two-step sequence from commercially available starting materials.

Protocol 1: Synthesis of Methyl 5-chloro-2-hydroxybenzoate

The initial step is a standard Fischer esterification of 5-chlorosalicylic acid.

Materials:

  • 5-Chlorosalicylic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • To a round-bottom flask, add 5-chlorosalicylic acid (1.0 eq).

  • Add a sufficient volume of anhydrous methanol to fully dissolve the starting material (approx. 0.2–0.5 M concentration).

  • Cool the solution in an ice bath and slowly add concentrated sulfuric acid (0.1–0.2 eq) with stirring.

  • Remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4–12 hours).

  • Cool the mixture to room temperature and remove the bulk of the methanol under reduced pressure.

  • Dilute the residue with ethyl acetate and carefully wash with saturated aqueous NaHCO₃ until effervescence ceases.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield methyl 5-chloro-2-hydroxybenzoate, which can be used in the next step without further purification if of sufficient purity.[4][5]

Protocol 2: Synthesis of Methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate

This step involves the conversion of the phenolic hydroxyl group to the dimethylsulfamate ester.

Materials:

  • Methyl 5-chloro-2-hydroxybenzoate (from Protocol 1)

  • Dimethylsulfamoyl chloride[6][7]

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Anhydrous base (e.g., triethylamine (Et₃N) or pyridine)

  • Round-bottom flask, magnetic stirrer, nitrogen or argon atmosphere setup

Procedure:

  • To a dry, inert-atmosphere flask, add methyl 5-chloro-2-hydroxybenzoate (1.0 eq) and dissolve in anhydrous DCM.

  • Add the anhydrous base (e.g., triethylamine, 1.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add dimethylsulfamoyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting phenol (typically 2–6 hours).

  • Quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the final product.

SynthesisWorkflow cluster_0 Step 1: Esterification cluster_1 Step 2: Sulfamoylation 5-Chlorosalicylic_Acid 5-Chlorosalicylic_Acid Protocol_1 Fischer Esterification (MeOH, H₂SO₄, Reflux) 5-Chlorosalicylic_Acid->Protocol_1 Methyl_5_chloro_2_hydroxybenzoate Methyl_5_chloro_2_hydroxybenzoate Protocol_1->Methyl_5_chloro_2_hydroxybenzoate Protocol_2 Sulfamate Ester Formation (DCM, 0°C to RT) Methyl_5_chloro_2_hydroxybenzoate->Protocol_2 Reagent_Input Dimethylsulfamoyl Chloride, Base Reagent_Input->Protocol_2 Final_Product Methyl 5-chloro-2- [(dimethylsulfamoyl)oxy]benzoate Protocol_2->Final_Product

Caption: Synthetic route to the target aryl sulfamate.

Physicochemical Data
PropertyValueReference
CAS Number 338406-00-1[8][9]
Molecular Formula C₁₀H₁₂ClNO₅S[8][9]
Molecular Weight 293.73 g/mol [8][9]
Appearance Solid[8]
Purity >90% (typical)[8]

Handling and Safety: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[7][8]

Mechanism of Nickel-Catalyzed C-O Bond Activation

The activation of the strong C(aryl)-O bond of sulfamates is most effectively achieved using low-valent nickel catalysts. The generally accepted catalytic cycle involves three primary stages: oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination.[10][11][12]

  • Catalyst Activation: An air-stable Ni(II) precatalyst (e.g., NiCl₂(DME)) is reduced in situ by a mild reductant or a Grignard reagent to the active Ni(0) species.[13][14][15] If an air-sensitive Ni(0) source like Ni(cod)₂ is used, this step is bypassed.

  • Oxidative Addition: The electron-rich Ni(0) complex undergoes oxidative addition into the C(aryl)-O bond of the sulfamate. This is the key bond-breaking step and is typically the rate-determining step of the entire cycle.[1][16][12] This forms a Ni(II)-aryl intermediate.

  • Ligand Exchange/Transmetalation: The incoming nucleophile displaces a ligand on the nickel center.

    • For C-C coupling (e.g., Kumada), a transmetalation event occurs where the organic group from the Grignard reagent is transferred to the nickel center, displacing the sulfamate leaving group.

    • For C-N coupling (e.g., Buchwald-Hartwig), the amine coordinates to the nickel center. A base then deprotonates the coordinated amine to form a nickel-amido complex.[3]

  • Reductive Elimination: The two organic groups (the aryl from the sulfamate and the group from the nucleophile) couple and are eliminated from the nickel center. This step forms the desired product and regenerates the active Ni(0) catalyst, allowing it to re-enter the catalytic cycle.

CatalyticCycle cluster_pre Catalyst Activation (if needed) Ni0L2 Active Catalyst Ni(0)Lₙ OxAdd Oxidative Addition Ni0L2->OxAdd 2 NiII_Aryl Aryl-Ni(II) Intermediate (Ar)Ni(II)(OSO₂NMe₂)Lₙ OxAdd->NiII_Aryl Transmetalation Transmetalation (Nu-M) or Amine Coordination (Nu-H) NiII_Aryl->Transmetalation 3 NiII_Diorgano Diorgano-Ni(II) Complex (Ar)Ni(II)(Nu)Lₙ Transmetalation->NiII_Diorgano RedElim Reductive Elimination NiII_Diorgano->RedElim 4 RedElim->Ni0L2 Product Product Ar-Nu RedElim->Product Substrate Aryl Sulfamate Ar-OSO₂NMe₂ Substrate->OxAdd Nucleophile Nucleophile (Nu-M or Nu-H) Nucleophile->Transmetalation NiII_pre Ni(II) Precatalyst Reduction Reduction (e.g., with Grignard) NiII_pre->Reduction 1 Reduction->Ni0L2

Caption: Generalized catalytic cycle for Ni-catalyzed C-O activation.

Application Protocols for Cross-Coupling Reactions

The following protocols are representative methodologies for key bond-forming reactions using methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate as the electrophile. All reactions must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Protocol 3: Nickel-Catalyzed Kumada Coupling (C-C Bond Formation)

This protocol describes the coupling of the aryl sulfamate with a Grignard reagent to form a biaryl or alkyl-aryl C-C bond.[17][18]

Reaction Scheme: Ar-OSO₂NMe₂ + R-MgBr ---[NiCl₂(dppe)]---> Ar-R

Materials:

  • Methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate (1.0 eq)

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 eq)

  • (dppe)NiCl₂ (1,2-Bis(diphenylphosphino)ethane)nickel(II) chloride (5 mol%)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Schlenk flask or oven-dried vial with stir bar

Procedure:

  • In a glovebox or under a positive flow of inert gas, add (dppe)NiCl₂ (0.05 eq) and the aryl sulfamate (1.0 eq) to a Schlenk flask.

  • Add anhydrous THF via syringe.

  • Cool the mixture to 0 °C.

  • Slowly add the Grignard reagent solution (1.5 eq) dropwise over 10-15 minutes.

  • Allow the reaction to warm to room temperature and then heat to 50-65 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by silica gel column chromatography.

KumadaWorkflow Start Setup (Inert Atmosphere) Add_Reagents Add Aryl Sulfamate and NiCl₂(dppe) to THF Start->Add_Reagents Cool_0C Cool to 0°C Add_Reagents->Cool_0C Add_Grignard Add Grignard Reagent (1.5 eq) Dropwise Cool_0C->Add_Grignard Heat Warm to RT, then Heat to 50-65°C Add_Grignard->Heat Monitor Monitor Reaction (TLC, GC-MS) Heat->Monitor Monitor->Heat Incomplete Quench Cool and Quench (sat. NH₄Cl) Monitor->Quench Complete Workup Aqueous Workup (Extraction, Drying) Quench->Workup Purify Purification (Column Chromatography) Workup->Purify End Final Product Purify->End AminationWorkflow Start Setup in Glovebox Add_Solids Add NiCl₂(DME), Ligand, NaOtBu, Ph-B(pin), and Aryl Sulfamate Start->Add_Solids Add_Liquids Add Amine and Anhydrous Solvent Add_Solids->Add_Liquids Seal_Heat Seal Vial and Heat (80-110°C) Add_Liquids->Seal_Heat Monitor Monitor Reaction (TLC, LC-MS) Seal_Heat->Monitor Monitor->Seal_Heat Incomplete Filter Cool and Filter through Celite Monitor->Filter Complete Workup Concentrate Filtrate Filter->Workup Purify Purification (Column Chromatography) Workup->Purify End Final Product Purify->End

Sources

Application Notes & Protocols: Nickel-Catalyzed Functionalization of Methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the nickel-catalyzed functionalization of methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate. This substrate is a valuable bifunctional electrophile, featuring both an aryl chloride and an aryl sulfamate moiety, making it a versatile building block in medicinal chemistry and drug discovery. Nickel catalysis offers a cost-effective and highly effective method for activating the traditionally inert C–O bond of the sulfamate group, enabling diverse cross-coupling reactions.[1][2] This document delves into the mechanistic underpinnings of these transformations, discusses the critical challenge of chemoselectivity between the two reactive sites, and provides field-proven, step-by-step protocols for Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) cross-coupling reactions. These protocols are designed for practical implementation by researchers and drug development professionals, emphasizing the use of user-friendly, air-stable nickel(II) precatalysts and modern synthetic techniques.[3][4]

Part I: Mechanistic Insights & Strategic Considerations

The Power of Nickel in C–O Bond Activation

Transition metal-catalyzed cross-coupling is a cornerstone of modern synthesis.[5] While palladium catalysts are workhorses for activating aryl halides, they exhibit low reactivity towards the robust C–O bonds of phenol derivatives.[6] Nickel catalysts, however, have emerged as uniquely powerful for such transformations due to their ability to activate a wider range of electrophiles, including aryl sulfamates, carbamates, and esters.[1][2] The N,N-dialkylaryl O-sulfamate group is a particularly attractive electrophile for cross-coupling because it is easy to prepare from widely available phenols and is stable to a variety of reaction conditions.[6]

The generally accepted catalytic cycle for these transformations involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

  • Oxidative Addition: A low-valent Ni(0) species, typically generated in situ from a Ni(II) precatalyst, undergoes oxidative addition into the C–O bond of the aryl sulfamate. This is often the rate-determining step and results in a Ni(II) intermediate. Theoretical studies suggest this process is kinetically feasible and often irreversible, which drives the reaction forward.[8]

  • Transmetalation: The organonickel(II) intermediate exchanges its leaving group (the sulfamate) with the organic moiety from a coupling partner (e.g., an organoboron reagent in Suzuki couplings or an amine in Buchwald-Hartwig aminations). This step is often facilitated by a base.[8]

  • Reductive Elimination: The newly formed diorganonickel(II) complex undergoes reductive elimination to form the desired C-C or C-N bond and regenerate the active Ni(0) catalyst, thus closing the catalytic cycle.[7]

Nickel_Catalytic_Cycle cluster_cycle Catalytic Cycle Ni0 Ni(0)L_n NiII_OA Ar-Ni(II)(L_n)-OSO₂NMe₂ Ni0->NiII_OA Oxidative Addition (Ar-OSO₂NMe₂) NiII_TM Ar-Ni(II)(L_n)-R NiII_OA->NiII_TM Transmetalation (R-M) NiII_TM->Ni0 Product Ar-R NiII_TM->Product Reductive Elimination End Product (Ar-R) Product->End Exits Cycle Start Ar-OSO₂NMe₂ + R-M Start->NiII_OA Enters Cycle

Caption: Generalized catalytic cycle for nickel-catalyzed cross-coupling of aryl sulfamates.

The Chemoselectivity Challenge: Aryl Chloride vs. Aryl Sulfamate

The substrate, methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate, presents a key strategic challenge: it contains two potential sites for oxidative addition. Both aryl chlorides and aryl sulfamates are known to undergo nickel-catalyzed cross-coupling. Competition experiments and various studies have shown that under many conditions, aryl chlorides are significantly more reactive than the corresponding carbamates and sulfamates.[9][10] This suggests that functionalization will likely occur preferentially at the C-Cl bond.

However, chemoselectivity in cross-coupling can be influenced by several factors:

  • Ligand Choice: The steric and electronic properties of the ligand on the nickel center can influence which bond is activated. Bulky, electron-rich N-heterocyclic carbene (NHC) ligands are often required for activating C-O bonds, while phosphine ligands are common for C-Cl activation.[6][11]

  • Catalyst System: The choice of precatalyst and any additives can tune the reactivity.

  • Reaction Temperature: Higher temperatures may be required to activate the more robust C–O bond, potentially allowing for sequential couplings where the C-Cl bond is functionalized first at a lower temperature.

For researchers targeting functionalization at the sulfamate position, it may be necessary to first passivate or react the chloride, or to identify highly specific catalytic conditions that favor C-O activation. Conversely, for those wishing to exploit the C-Cl bond, the sulfamate can be considered a stable directing group or a handle for a subsequent, more forcing coupling reaction.[6]

Part II: Application Protocols

These protocols are designed as robust starting points. Optimization may be required for specific coupling partners. All manipulations involving air-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Suzuki-Miyaura C-C Coupling at the Aryl Chloride Site

This protocol is adapted from methodologies known to favor the activation of aryl chlorides over aryl sulfamates.[9][10][12] It utilizes microwave heating to accelerate the reaction, though conventional heating can also be applied with longer reaction times.

Objective: To selectively form a C-C bond at the C-Cl position of the substrate via a Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents

ReagentSupplierCAS No.Notes
Methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoateCustom Synthesis-Substrate (1.0 equiv)
Arylboronic AcidVariousVariousCoupling Partner (1.5 - 2.5 equiv)
NiCl₂(dme) or NiCl₂(PCy₃)₂Strem, Sigma-Aldrich42970-99-0Air-stable Ni(II) precatalyst (5 mol %)
Potassium Phosphate (K₃PO₄)Sigma-Aldrich7778-53-2Anhydrous, powdered base (3.0 - 4.5 equiv)
Toluene or 1,4-DioxaneSigma-Aldrich108-88-3Anhydrous solvent

Step-by-Step Methodology

  • Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate (e.g., 0.5 mmol, 1.0 equiv).

  • Reagent Addition: In the open air, add the arylboronic acid (e.g., 0.75 mmol, 1.5 equiv), the nickel precatalyst (0.025 mmol, 5 mol %), and potassium phosphate (e.g., 1.5 mmol, 3.0 equiv).

  • Solvent Addition: Add anhydrous toluene (or 1,4-dioxane) to achieve a final concentration of approximately 0.1-0.2 M (e.g., 2.5 - 5.0 mL).

  • Inerting (Optional but Recommended): While not always strictly necessary with air-stable precatalysts, purging the vial with argon or nitrogen for 5-10 minutes is good practice.

  • Sealing and Reaction: Securely cap the reaction vial. Place it in the cavity of a microwave reactor.

  • Microwave Conditions: Heat the reaction mixture to 180 °C for 10-20 minutes with magnetic stirring.[9] Alternative Conventional Heating: Heat at 110-120 °C for 12-24 hours in a sealed tube.[11]

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL). Filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired biaryl product.

Expected Results: High yields (typically >75%) of the product functionalized at the chloride position are expected.[9] The sulfamate group should remain largely intact. Characterization can be performed using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Buchwald-Hartwig C-N Amination of the Aryl Sulfamate

This protocol leverages an N-heterocyclic carbene (NHC) ligand, which is known to facilitate the challenging amination of aryl sulfamates.[3][6] It employs a user-friendly, air-stable Ni(II) precatalyst in a green solvent.[2] Note: This reaction may also proceed at the more reactive C-Cl site. If selective C-O amination is desired, a substrate lacking the C-Cl bond should be used as a model, or sequential functionalization should be considered.

Objective: To form a C-N bond via cross-coupling of an amine with the aryl sulfamate substrate.

Materials and Reagents

ReagentSupplierCAS No.Notes
Methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoateCustom Synthesis-Substrate (1.0 equiv)
Amine (Secondary Cyclic or Acyclic)VariousVariousCoupling Partner (1.8 equiv)
NiCl₂(dme)Strem, Sigma-Aldrich42970-99-0Air-stable Ni(II) precatalyst (5-10 mol %)
SIPr·HCl (1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride)Strem, Sigma-Aldrich258278-25-0NHC Ligand Precursor (10-20 mol %)
Sodium tert-butoxide (NaOtBu)Sigma-Aldrich865-48-5Strong, non-nucleophilic base (2.25 equiv)
2-Methyltetrahydrofuran (2-MeTHF)Sigma-Aldrich96-47-9Anhydrous, "green" solvent

Step-by-Step Methodology

  • Glovebox Preparation: Due to the air-sensitivity of the active catalyst and the strong base, this reaction is best set up in an inert atmosphere glovebox.

  • Reagent Addition: To a flame-dried vial equipped with a stir bar, add NiCl₂(dme) (e.g., 0.05 mmol, 10 mol %), SIPr·HCl (0.10 mmol, 20 mol %), and NaOtBu (1.125 mmol, 2.25 equiv).

  • Substrate Addition: Add the methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate (0.5 mmol, 1.0 equiv) and anhydrous 2-MeTHF (2.5 mL).

  • Nucleophile Addition: Add the amine (0.9 mmol, 1.8 equiv) via syringe.

  • Reaction: Seal the vial with a Teflon-lined cap. Remove it from the glovebox and place it in a preheated oil bath or heating block at 80-100 °C. Stir for 3-12 hours.

  • Monitoring: The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Expected Results: This protocol is effective for a broad range of secondary amines, providing the aminated products in good to excellent yields.[3][4]

Part III: Workflow and Data Management

A generalized workflow for screening and optimizing these reactions is crucial for efficient drug development.

Experimental_Workflow Prep 1. Reagent Preparation (Substrate, Catalyst, Ligand, Base) Setup 2. Reaction Setup (Inert Atmosphere) Prep->Setup Reaction 3. Reaction Execution (Heating: Microwave/Conventional) Setup->Reaction Monitor 4. In-Process Control (TLC / LC-MS) Reaction->Monitor Monitor->Reaction Continue if incomplete Workup 5. Quench & Extraction Monitor->Workup Proceed upon completion Purify 6. Purification (Column Chromatography) Workup->Purify Analyze 7. Analysis & Characterization (NMR, HRMS) Purify->Analyze

Sources

Troubleshooting & Optimization

Troubleshooting hydrolysis issues with sulfamoyl ester derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Troubleshooting Hydrolysis-Related Issues in Experimental Settings

Welcome to the technical support center for sulfamoyl ester derivatives. This resource is designed for researchers, scientists, and drug development professionals who work with these valuable compounds. Sulfamoyl esters are integral to many research areas, particularly as prodrugs and enzyme inhibitors; however, their susceptibility to hydrolysis can present significant experimental challenges.[1][2]

As a Senior Application Scientist, I've designed this guide to move beyond simple protocols. It provides in-depth, field-proven insights into the causality behind experimental choices, helping you not only to solve immediate problems but also to build a robust understanding of how to handle these molecules effectively. Here, you will find a series of frequently asked questions (FAQs) for quick reference, followed by detailed troubleshooting guides for more complex issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions and concerns encountered when working with sulfamoyl ester derivatives.

Q1: What exactly is sulfamoyl ester hydrolysis, and why is it a critical issue?

A1: Sulfamoyl ester hydrolysis is a chemical reaction where a water molecule cleaves the sulfamoyl ester bond (-O-SO₂NH-). This results in the breakdown of the parent molecule into a sulfamate (or sulfamic acid) and an alcohol (typically a phenol).[3] This is a critical issue for several reasons:

  • Loss of Active Compound: Hydrolysis depletes the concentration of your active compound, leading to inaccurate results in biological assays and analytical measurements.

  • Prodrug Instability: Many sulfamoyl esters are designed as prodrugs, intended to be cleaved by specific enzymes in vivo.[1][4] Premature hydrolysis in your experimental medium means the drug is activated before it reaches its target, confounding pharmacokinetic and pharmacodynamic studies.

  • Formation of Artifacts: The degradation products can interfere with your analysis or even exhibit their own biological activity, leading to misinterpretation of data.

Q2: My compound seems unstable in solution. What are the primary factors that accelerate hydrolysis?

A2: The stability of a sulfamoyl ester is not intrinsic; it is heavily influenced by its environment. The key factors you must control are:

  • pH: This is the most critical factor. The rate of hydrolysis for sulfamoyl esters often follows a U-shaped pH-rate profile, meaning they are most stable in a specific pH range (often neutral to slightly acidic) and degrade rapidly under strongly acidic or alkaline conditions.[4]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[5][6] Storing solutions at elevated temperatures, even room temperature for extended periods, can lead to significant degradation.

  • Enzymatic Activity: If you are working with biological matrices (e.g., cell lysates, plasma, tissue homogenates), enzymes such as sulfatases or other non-specific esterases can catalyze the hydrolysis of your compound.[7][8] The rate enhancement by enzymes can be massive, often many orders of magnitude greater than chemical hydrolysis alone.[7][9]

  • Buffer Composition: While less common, certain buffer components can potentially act as nucleophiles and participate in the degradation of highly reactive compounds.

Q3: How can I quickly determine if my sulfamoyl ester is degrading during an experiment?

A3: The most reliable method is to use a stability-indicating analytical technique, most commonly High-Performance Liquid Chromatography (HPLC). Key signs of degradation include:

  • Appearance of New Peaks: In your HPLC chromatogram, you will observe the emergence of one or more new peaks, which correspond to the degradation products.

  • Decrease in Parent Peak Area: Concurrently, the peak area of your parent compound will decrease over time.

  • Changes in Physical Properties: While less quantitative, you might observe a color change in your solution or the formation of a precipitate if a degradation product is less soluble than the parent compound.[10]

For a definitive answer, you should run a time-course experiment where you analyze samples of your solution at different time points (e.g., 0, 2, 4, 8, and 24 hours) under your experimental conditions.

Q4: What are the typical degradation products I should expect from hydrolysis?

A4: The hydrolysis of a sulfamoyl ester typically yields the corresponding alcohol (or phenol) and sulfamic acid or its N-substituted derivative. For example, the hydrolysis of a phenylsulfamate ester will produce a phenol and sulfamic acid.[3] The exact mechanism can vary, but these are the final, stable products you are most likely to detect.

Q5: At what pH is my compound likely to be most stable?

A5: While the exact pH of maximum stability is structure-dependent, many sulfamoyl esters exhibit a pH-independent hydrolysis pathway in the range of approximately pH 2 to pH 10, with specific acid and base catalysis occurring at the extremes.[4] However, under neutral to alkaline conditions (pH ≥ 6-9), a dissociative mechanism can become dominant, which may increase the rate of hydrolysis for certain structures.[3] To determine the optimal pH for your specific derivative, it is essential to perform a pH-rate profile study, as detailed in the troubleshooting guides below.

Q6: Can enzymes in my cell culture medium or serum cause hydrolysis?

A6: Absolutely. Cell culture media supplemented with serum is a common source of esterases and sulfatases that can readily hydrolyze sulfamoyl esters.[7][11] This enzymatic degradation is often much faster than chemical hydrolysis. If you suspect enzymatic degradation, you should run a control experiment comparing the stability of your compound in plain buffer versus the complete, serum-containing medium.

Section 2: In-Depth Troubleshooting Guides

This section provides structured workflows to diagnose and solve specific hydrolysis-related problems.

Guide 1: Investigating Unexpected Compound Instability (Forced Degradation Study)

If you observe a loss of your compound but are unsure of the cause, a forced degradation study is a systematic way to identify the conditions under which it is unstable. This is a cornerstone of drug stability testing.[12][13]

Objective: To identify the key factors (pH, temperature, oxidation) causing the degradation of your sulfamoyl ester derivative.

Experimental Protocol
  • Prepare Stock Solution: Create a concentrated stock solution of your compound (e.g., 1-10 mg/mL) in a stable organic solvent like acetonitrile or DMSO.

  • Set Up Stress Conditions: In separate, clearly labeled vials (amber vials are recommended to prevent photolytic degradation), dilute your stock solution to a final working concentration (e.g., 50-100 µg/mL) in the following aqueous stress solutions:

    • Acidic Hydrolysis: 0.1 M Hydrochloric Acid (HCl)

    • Alkaline Hydrolysis: 0.1 M Sodium Hydroxide (NaOH)

    • Neutral Hydrolysis: Purified Water or a neutral buffer (e.g., pH 7.4 PBS)

    • Oxidative Stress: 3% Hydrogen Peroxide (H₂O₂) in water

    • Thermal Stress: Your neutral buffer solution, to be heated.

  • Incubation:

    • Incubate the Acidic, Alkaline, and Neutral vials at a controlled temperature (e.g., 40-60°C).

    • Keep the Oxidative Stress vial at room temperature.

    • Place the Thermal Stress vial in an oven or water bath at a higher temperature (e.g., 80°C).

    • Prepare a "Time Zero" sample by immediately neutralizing and diluting a stressed sample for analysis.

  • Sampling and Analysis:

    • Withdraw aliquots from each vial at predetermined time points (e.g., 2, 8, 24, and 48 hours).

    • Crucially, neutralize the acidic and alkaline samples with an equimolar amount of base or acid, respectively, before analysis to halt the reaction.

    • Analyze all samples using a stability-indicating HPLC method (see Guide 2).

  • Data Interpretation:

    • Plot the percentage of the parent compound remaining against time for each condition.

    • Significant degradation under acidic or alkaline conditions points to pH-mediated hydrolysis.

    • Degradation in the heated neutral buffer indicates thermal instability.

    • Degradation in H₂O₂ suggests oxidative liability, which can sometimes accompany or mimic hydrolysis.

Causality Behind the Choices
  • Forced Conditions: Using harsh conditions (e.g., 0.1 M HCl/NaOH) accelerates degradation, allowing you to quickly identify liabilities that might take weeks or months to appear under normal storage conditions.[12]

  • Neutralization: Stopping the reaction by neutralizing the samples is critical for accurate quantification. Without this step, the compound would continue to degrade in the HPLC autosampler vial, leading to an overestimation of the degradation rate.

Troubleshooting Workflow Diagram

G start_node Start: Compound Instability Observed p1 Run Forced Degradation Study (Guide 1) start_node->p1 Begin Diagnosis decision_node decision_node process_node process_node result_node result_node end_node end_node d1 Significant Degradation in 0.1M HCl or NaOH? p1->d1 Analyze Results r1 Root Cause: pH-Mediated Hydrolysis d1->r1 Yes d2 Significant Degradation in Heated Neutral Buffer? d1->d2 No p2 Determine pH-Rate Profile & Use Optimal Buffer r1->p2 Action r2 Root Cause: Thermal Degradation d2->r2 Yes d3 Degradation only in Biological Matrix? d2->d3 No p2->end_node Solution p3 Store at Lower Temp (2-8°C) & Avoid Heat r2->p3 Action r3 Root Cause: Enzymatic Hydrolysis d3->r3 Yes r4 Consult further literature or specialist d3->r4 No / Other p3->end_node Solution p4 Use Heat-Inactivated Serum or Enzyme Inhibitors r3->p4 Action p4->end_node Solution

Caption: A decision tree for diagnosing causes of sulfamoyl ester instability.

Guide 2: Developing a Stability-Indicating HPLC Method

A stability-indicating method is one that can separate the drug substance from its degradation products, ensuring accurate measurement of the parent compound.[12]

Objective: To establish an HPLC method that provides baseline resolution between the parent sulfamoyl ester and its primary hydrolytic degradants.

Protocol for Method Development
  • Generate Degraded Samples: Use the results from your forced degradation study (Guide 1). Select the condition that produced ~10-20% degradation. This sample mixture is perfect for method development because it contains both the parent compound and its degradation products.[13]

  • Initial Column and Mobile Phase Selection:

    • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a robust starting point for many small molecules.

    • Mobile Phase: Start with a gradient mixture of a buffered aqueous phase (e.g., 0.1% formic acid or 10 mM ammonium acetate in water, pH ~3-5) and an organic phase (acetonitrile or methanol).

  • Develop a Gradient Method:

    • Start with a broad gradient (e.g., 5% to 95% organic over 20 minutes) to elute all compounds.

    • Identify the retention times of your parent peak and the degradation product peaks. Degradation products are often more polar and will elute earlier.

    • Optimize the gradient to maximize the resolution (separation) between the parent peak and the closest-eluting impurity peak. You may need to make the gradient shallower in the region where your compounds elute.

  • Method Validation (Key Parameters):

    • Specificity: Inject your degraded sample, a pure standard of your parent compound, and a blank (mobile phase). The method is specific if the parent peak is resolved from all degradation peaks and there is no interference from the blank.

    • Linearity: Prepare a series of dilutions of your parent compound and plot the peak area versus concentration. The relationship should be linear (R² > 0.999).

    • Accuracy & Precision: Analyze a known concentration multiple times to ensure the results are accurate (close to the true value) and precise (reproducible).

Data Summary Table: Example HPLC Method Parameters
ParameterRecommended Starting ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmGood balance of resolution and backpressure for general use.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to protonate silanols and improve peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% B to 95% B over 20 minA good starting point to locate all peaks.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection (UV) 254 nm or λmax of compoundChoose a wavelength where the compound has strong absorbance.
Column Temp. 30 °CProvides stable retention times.

Section 3: Mechanistic Insights & Mitigation Strategies

Understanding the "why" behind hydrolysis allows for more effective prevention.

Hydrolysis Mechanisms: A Simplified Overview

The pathway of hydrolysis for sulfamoyl and sulfonate esters is complex and can change depending on the pH and the structure of the molecule.[3][14][15]

  • Under Acidic Conditions (pH 2-5): The reaction often proceeds via an associative S(N)2-like mechanism. Here, a water molecule acts as a nucleophile, attacking the sulfur atom and leading to the cleavage of the S-O bond.[3]

  • Under Neutral to Alkaline Conditions (pH > 6): A dissociative mechanism, known as E1cB (Elimination Unimolecular Conjugate Base), can take over. This involves the initial deprotonation of the sulfamoyl nitrogen, followed by the expulsion of the leaving group (the alcohol/phenol part) to form a reactive N-sulfonylamine intermediate ([HN=SO₂]), which is then rapidly quenched by water.[3] For some aryl sulfamates, an S(N)1 pathway with a similar intermediate has also been proposed.[16][17]

G cluster_acid Acidic Conditions (pH 2-5) cluster_alkaline Alkaline Conditions (pH > 6) Ester_A R-O-SO₂NHR' TS_A [H₂O--S--O-R]‡ Transition State Ester_A->TS_A H₂O Attack (Sₙ2-like) Products_A R-OH + HOSO₂NHR' TS_A->Products_A S-O Cleavage Ester_B R-O-SO₂NHR' Anion_B R-O-SO₂⁻NR' Ester_B->Anion_B -H⁺ (Deprotonation) Intermediate_B [O₂S=NR'] N-sulfonylamine Anion_B->Intermediate_B Expulsion of R-O⁻ (E1cB/Sₙ1) Products_B R-O⁻ + HOSO₂NHR' Intermediate_B->Products_B +H₂O

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Technical Support Center: Optimizing Purification of Methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate (MCSB). This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying MCSB, ensuring high purity and yield for your critical applications.

Introduction to Purification Challenges

Methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate is a key intermediate in various synthetic pathways. Its purification, however, can be non-trivial due to potential side products from its synthesis and its susceptibility to hydrolysis. Common impurities may include the starting materials, such as methyl 5-chloro-2-hydroxybenzoate and dimethylsulfamoyl chloride, or byproducts from unintended reactions.[1] Achieving high purity is paramount for subsequent successful reactions and for meeting stringent regulatory standards in drug development.

This guide provides a structured approach to troubleshooting common purification issues and offers detailed protocols for the most effective methods.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of MCSB in a question-and-answer format.

Question 1: My final product has a low melting point and a broad melting range. What are the likely impurities?

Answer: A low and broad melting point is a classic indicator of impurities.[2] For MCSB, the most probable contaminants are:

  • Unreacted Starting Materials: Residual methyl 5-chloro-2-hydroxybenzoate or dimethylsulfamoyl chloride.

  • Hydrolysis Product: 5-chloro-2-hydroxybenzoic acid, formed if the sulfamoyl ester bond is cleaved by water. Sulfonate and sulfamate esters can be susceptible to hydrolysis, particularly under non-neutral pH conditions.[3][4][5]

  • Side-Reaction Products: Impurities from side reactions during the synthesis can also be present.

Recommended Actions:

  • Initial Purity Assessment: Use Thin Layer Chromatography (TLC) to visualize the number of components in your sample.[2][6] Develop a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between the desired product and impurities.

  • Spectroscopic Analysis: Obtain ¹H NMR and ¹³C NMR spectra to identify the structures of the impurities.[6][7] The presence of a broad peak around 10-12 ppm in the ¹H NMR spectrum, for instance, would suggest the presence of a carboxylic acid impurity. Mass spectrometry (MS) can also help in identifying the molecular weights of the contaminants.[7]

  • Purification Strategy: Based on the identified impurities, select an appropriate purification method as detailed in the protocols below.

Question 2: I am seeing significant product loss during column chromatography. How can I improve my recovery?

Answer: Product loss on a silica gel column can occur due to several factors:

  • Decomposition on Silica: The slightly acidic nature of standard silica gel can sometimes lead to the degradation of sensitive compounds.

  • Irreversible Adsorption: Highly polar compounds can bind strongly to the silica gel, making elution difficult.[8]

  • Improper Solvent System: An inappropriate mobile phase can lead to poor separation and broad, overlapping bands, resulting in impure fractions and lower recovery of the pure compound.[9][10]

Optimization Strategies:

  • TLC Optimization: Before running a column, meticulously optimize the solvent system using TLC. The ideal Rf value for the target compound is typically between 0.2 and 0.4 for good separation.

  • Use of Deactivated Silica: Consider using silica gel that has been treated with a base, such as triethylamine, to neutralize its acidity. This is particularly useful if you suspect your compound is acid-sensitive.

  • Gradient Elution: Employing a solvent gradient, starting with a non-polar solvent and gradually increasing the polarity, can improve separation and the recovery of more polar compounds.[10]

  • Alternative Stationary Phases: For particularly challenging separations, consider using alternative stationary phases like alumina or reverse-phase silica gel.

Question 3: My recrystallization attempt resulted in an oil instead of crystals. What should I do?

Answer: "Oiling out" during recrystallization is a common problem that occurs when the solute comes out of the supersaturated solution at a temperature above its melting point.[11]

Troubleshooting Steps:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation level.

  • Slow Cooling: Allow the solution to cool very slowly. Insulating the flask can help promote the formation of crystals rather than oil.

  • Scratching the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small scratches can provide nucleation sites for crystal growth.[12]

  • Seed Crystals: If you have a small amount of pure, solid MCSB, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

  • Change the Solvent System: If the above methods fail, the chosen solvent may be inappropriate. Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[13]

Frequently Asked Questions (FAQs)

Q1: What is the best method to assess the purity of the final product?

A1: A combination of techniques is recommended for a comprehensive purity assessment:[14][15]

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.[2]

  • Chromatography: TLC and High-Performance Liquid Chromatography (HPLC) are excellent for detecting small amounts of impurities.

  • Spectroscopy: ¹H NMR, ¹³C NMR, and Mass Spectrometry provide structural confirmation and can help quantify impurities.[7]

Q2: How should I store purified methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate?

A2: Due to its potential sensitivity to moisture and heat, it is advisable to store the purified solid in a tightly sealed container in a cool, dry, and dark place. Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent degradation.

Q3: Can I use water in my purification workup?

A3: While a water wash can be used to remove water-soluble impurities, it's crucial to be mindful of the potential for hydrolysis of the sulfamoyl ester.[16] If a water wash is necessary, use cold, deionized water and perform the extraction quickly. Ensure the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent removal.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is suitable for separating MCSB from less polar and more polar impurities.[8][9][10][17][18]

Materials:

  • Crude methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Glass column with a stopcock

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is just above the silica level.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and carefully apply it to the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 9:1 hexanes:ethyl acetate). The exact ratio should be determined by prior TLC analysis.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Parameter Recommendation
Stationary PhaseSilica Gel (60 Å, 230-400 mesh)
Mobile PhaseHexanes:Ethyl Acetate (gradient or isocratic)
Optimal Rf0.2 - 0.4
Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for removing small amounts of impurities from a solid product.[12][13][19]

Materials:

  • Crude methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate

  • Recrystallization solvent (e.g., isopropanol, ethanol, or a mixture of solvents like toluene-heptane)

  • Erlenmeyer flask

  • Heating source (hot plate or steam bath)

  • Buchner funnel and filter flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of cold recrystallization solvent and allow them to dry completely.

Solvent System Suitability
Isopropanol/WaterGood for moderately polar compounds.
Toluene/HeptaneEffective for less polar compounds.
EthanolA versatile solvent for many organic solids.

Visualization of Purification Workflow

The following diagram illustrates the decision-making process for purifying methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate.

PurificationWorkflow start Crude MCSB tlc_analysis Purity Assessment (TLC, NMR) start->tlc_analysis decision_purity Is Purity > 95%? tlc_analysis->decision_purity end_product Pure MCSB decision_purity->end_product Yes decision_impurities Identify Impurity Type decision_purity->decision_impurities No column_chromatography Column Chromatography decision_impurities->column_chromatography Multiple or Unknown Impurities recrystallization Recrystallization decision_impurities->recrystallization Minor Impurities column_chromatography->tlc_analysis Re-assess Purity recrystallization->tlc_analysis Re-assess Purity

Caption: Decision workflow for MCSB purification.

References

  • EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... (n.d.).
  • Esterification, Purification and Identification of Cinnamic Acid Esters. (n.d.).
  • 9: Separation, Purification, and Identification of Organic Compounds - Chemistry LibreTexts. (2021, March 5).
  • Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. (2024, September 27).
  • How to determine the purity of newly synthesized organic compound? (2018, October 20).
  • (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters - ResearchGate. (n.d.).
  • Experimental and Theoretical Insights into the Mechanisms of Sulfate and Sulfamate Ester Hydrolysis and the End Products of Type I Sulfatase Inactivation by Aryl Sulfamates | Request PDF - ResearchGate. (2025, August 10).
  • Sulfamoyl azides. Hydrolysis rates and hypotensive activity | Journal of Medicinal Chemistry. (n.d.).
  • US3202691A - Purification of sulfonyl esters - Google Patents. (n.d.).
  • The Recrystallization of Benzoic Acid. (n.d.).
  • Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. (n.d.).
  • Video: Column Chromatography - Concept - JoVE. (2020, March 26).
  • column chromatography & purification of organic compounds - YouTube. (2021, February 9).
  • EAS Nitration Experiment & Recrystallization - YouTube. (2020, March 26).
  • The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC. (n.d.).
  • The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data | The Journal of Organic Chemistry - ACS Publications. (2013, November 26).
  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19).
  • Recrystallization of Benzoic Acid. (n.d.).
  • Technical Support Center: High-Purity Recrystallization of Silver Benzoate - Benchchem. (n.d.).
  • Ghosh et al., IJPSR, 2014; Vol. 5(10): 4078-4108. (2014, March 20).
  • Esters 4. Organic Preparation & Purification of an Ester. - YouTube. (2014, February 16).

Sources

Technical Support Guide: Solubilizing Chlorobenzoates in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Deceptively Simple" Molecule

Welcome to the Chlorobenzoate Solubility Support Center. If you are here, you are likely staring at a beaker of white precipitate that was supposed to be a clear 10 mM stock solution.

Chlorobenzoic acids (2-, 3-, and 4-chlorobenzoic acid) are fundamental building blocks in drug discovery and environmental tracing. However, they present a classic physicochemical trap: they are hydrophobic organic acids with pKa values that sit right on the edge of common acidic buffer ranges.

This guide moves beyond generic "shake and heat" advice. We will apply the principles of ionization thermodynamics and common-ion equilibria to ensure your chlorobenzoates go into solution—and stay there.

Module 1: The pH Trap (The Henderson-Hasselbalch Reality)

The most common failure mode is attempting to dissolve the free acid powder directly into a buffer with a pH near the molecule's pKa.

The Science: Isomer-Specific Acidity

The position of the chlorine atom drastically shifts the acidity due to the ortho-effect (steric hindrance and electron withdrawal close to the carboxyl group). 2-chlorobenzoic acid is significantly more acidic than its 3- and 4- counterparts.

Table 1: Physicochemical Properties of Chlorobenzoate Isomers

IsomerpKa (approx.)[1]Solubility (Free Acid in Water, 25°C)Critical pH for >99% Solubility
2-Chlorobenzoic acid 2.92~900 mg/L> 4.9
3-Chlorobenzoic acid 3.82~450 mg/L> 5.8
4-Chlorobenzoic acid 3.98~72 mg/L> 6.0

Data aggregated from PubChem and experimental literature [1, 2, 3].

The Mechanism

According to the Henderson-Hasselbalch equation, when pH = pKa , the molecule is 50% protonated (insoluble acid) and 50% ionized (soluble salt).

  • The Rule of 2: To ensure solubility, your buffer pH must be at least 2 units higher than the pKa.

  • Example: For 4-chlorobenzoic acid (pKa ~4.0), you need pH ≥ 6.0 to drive the equilibrium 99% toward the soluble anion form (

    
    ).
    
Troubleshooting Protocol: The "Base-First" Dissolution

Do not add powder to pH 7.4 PBS directly. The dissolution kinetics of the solid acid are slow.

  • Weigh the target amount of chlorobenzoic acid powder.

  • Dissolve in a minimal volume of 0.1 M or 1.0 M NaOH (Sodium Hydroxide). The high pH instantly deprotonates the acid, forming the highly soluble sodium salt.

    • Visual Check: Solution should become clear rapidly.

  • Dilute with water to ~90% of final volume.

  • Add Buffer Concentrate or adjust pH slowly with HCl to the desired target (e.g., pH 7.4).

    • Warning: If you overshoot and drop the pH below 4.5, 4-chlorobenzoic acid will crash out.

Module 2: The Salt Paradox (Common Ion Effect)

Scenario: You successfully dissolved 4-chlorobenzoate in water, but when you added it to your assay buffer (PBS or Krebs-Henseleit), it precipitated.

The Science: Salting Out

Solubility products (


) are constant.[2] For a salt like Sodium 4-Chlorobenzoate (

):

If your buffer (like PBS) contains high concentrations of Sodium (


), the equilibrium shifts to the left to satisfy the constant 

, forcing the Chlorobenzoate (

) to precipitate. This is the Common Ion Effect [4, 5].[2][3][4][5]
Diagram: The Solubility Equilibrium Landscape

SolubilityLogic Start Sample Precipitated? CheckpH Step 1: Check pH vs pKa Start->CheckpH IsAcid Is pH < pKa + 2? CheckpH->IsAcid AdjustpH Action: Increase pH (Add NaOH) IsAcid->AdjustpH Yes CheckSalt Step 2: Check Ionic Strength IsAcid->CheckSalt No HighNa Is [Na+] > 150mM? CheckSalt->HighNa SwitchSalt Action: Switch Counter-ion (Use K-Phosphate or dilute buffer) HighNa->SwitchSalt Yes CheckCosolvent Step 3: Hydrophobicity Issue HighNa->CheckCosolvent No AddDMSO Action: Add 1-5% DMSO or Ethanol CheckCosolvent->AddDMSO

Figure 1: Decision tree for troubleshooting chlorobenzoate precipitation events. Follow the logic flow to identify the physicochemical bottleneck.

Troubleshooting Protocol: Managing Ionic Strength
  • Reduce Carrier Salt: If possible, use 0.5x PBS instead of 1x PBS.

  • Ion Swapping: Use Potassium Phosphate buffers instead of Sodium Phosphate. Potassium chlorobenzoates often have different solubility profiles, and you avoid the massive

    
     burden from standard saline.
    
  • Warmth: The

    
     usually increases with temperature. Ensure your buffers are at room temperature or 37°C, not cold (4°C), before mixing.
    

Module 3: Co-solvent Strategies (When Buffers Fail)

For high-concentration stocks (>50 mM) or assays requiring acidic conditions (pH < 5), aqueous buffers alone are insufficient.

The Science: Dielectric Constant Modulation

Water has a high dielectric constant (~80), which stabilizes ions but repels the hydrophobic phenyl ring of chlorobenzoates. Adding a water-miscible organic solvent lowers the dielectric constant and provides solvation for the lipophilic ring [6].

Recommended Co-solvents
  • DMSO (Dimethyl sulfoxide): The gold standard. 4-chlorobenzoic acid is highly soluble in DMSO.

    • Limit: Biological assays usually tolerate 0.1% - 1% DMSO.

  • Ethanol: Good solubility, but volatile.

  • Cyclodextrins: (Advanced) Use HP-β-Cyclodextrin to encapsulate the hydrophobic ring, rendering the molecule soluble without organic solvents.

Master Protocol: The "Solvent-Spike" Method
  • Prepare a 1000x Stock Solution in 100% DMSO (e.g., 1 M).

  • Prepare your aqueous buffer.

  • While vortexing the buffer rapidly, inject the DMSO stock into the center of the vortex.

    • Why? This prevents local high concentrations that cause "crashing out" before dispersion.

Frequently Asked Questions (FAQ)

Q: I bought "4-Chlorobenzoic Acid" but it won't dissolve in water. Is it bad? A: No, it is chemically normal. You likely bought the free acid form (CAS 74-11-3). It is practically insoluble in neutral water (~72 mg/L). You must convert it to a salt using NaOH or dissolve it in DMSO first.

Q: My solution was clear at room temperature but precipitated in the fridge. Why? A: Two reasons:

  • Solubility decreases as temperature drops (

    
     dependence).
    
  • Buffer pH often shifts with temperature (Tris buffer pH increases as T decreases; Phosphate pH decreases slightly). Fix: Store stocks at Room Temperature if stable, or re-warm and vortex before use.

Q: Can I autoclave these solutions? A: Chlorobenzoates are generally thermally stable up to their melting points (>230°C) [7]. However, autoclaving might cause temporary precipitation if the pH shifts or water evaporates. Filter sterilization (0.22 µm) is recommended to maintain precise concentrations.

Q: Which isomer is the hardest to solubilize? A: Generally, 4-chlorobenzoic acid is the most challenging in acidic/neutral media because it has the highest pKa (~4.0) and the highest symmetry (which often leads to a more stable, harder-to-break crystal lattice) compared to the 2-chloro isomer.

References

  • PubChem. 4-Chlorobenzoic Acid (Compound).[6] National Library of Medicine. Accessed Feb 2026.[7] [Link]

  • Strong, L. E., et al. Ionization of the chlorobenzoic acids in water. Journal of Chemical & Engineering Data.[8] [Link]

  • Gomaa, E. A. Molal Solubility, Dissociation, Association and Solvation Parameters for Saturated o-Chlorobenzoic Acid Solutions. Scientific & Academic Publishing. [Link]

  • Britannica. Common Ion Effect. Encyclopedia Britannica. [Link]

  • CK-12. Common Ion Effect in Solubility Equilibria. [Link]

  • Long, B., et al. Solubility of 2-amino-6-chlorobenzoic acid in several individual solvents. Journal of Chemical & Engineering Data.[8] [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for Purity Assessment of Sulfamoyl Benzoates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development strategies for the critical purity assessment of sulfamoyl benzoates. As vital intermediates in the synthesis of numerous pharmaceuticals, the purity of these compounds is non-negotiable.[1][2] We will move beyond rote protocols to explore the fundamental principles and causal relationships that underpin the development of robust, reliable, and stability-indicating HPLC methods.

Foundational Principles: Understanding the Analyte

The success of any HPLC method is predicated on a thorough understanding of the analyte's physicochemical properties. Sulfamoyl benzoates are characterized by a benzoic acid core, an ester group, and a sulfamoyl (-SO₂NH₂) group.[1] These functional groups dictate their polarity, solubility, and ionization behavior, which are the primary levers we can pull during method development.

Potential Impurities: A purity method must effectively separate the active pharmaceutical ingredient (API) from all potential impurities. For sulfamoyl benzoates, these typically fall into four categories:

  • Starting Materials: Unreacted benzoic acid or salicylic acid derivatives.

  • Intermediates: Partially reacted species from multi-step syntheses.[3]

  • By-products: Unwanted compounds formed from side reactions, such as isomers or products of over-reaction.

  • Degradants: Impurities formed over time due to exposure to stress conditions like acid, base, light, heat, or oxidation.[4][5]

cluster_0 Purity Profile cluster_1 Potential Impurities API Sulfamoyl Benzoate (API) SM Starting Materials API->SM INT Intermediates API->INT BP By-products API->BP DEG Degradants API->DEG

Caption: Relationship between the API and its potential impurities.

Core Method Development Strategy: A Comparative Analysis

The goal is to develop a method that provides accurate and precise quantification of the main component while separating it from all known and potential impurities. We will compare two common approaches: a rapid isocratic method suitable for in-process control and a comprehensive gradient, stability-indicating method for final release and stability testing.

Chromatographic Column and Mobile Phase Selection

The Causality of Choice: The moderately polar nature of sulfamoyl benzoates makes Reverse-Phase HPLC (RP-HPLC) the technique of choice. A non-polar stationary phase (like C8 or C18) is used with a polar mobile phase.

  • Stationary Phase: An octylsilyl (C8) or octadecylsilyl (C18) silica gel is standard. A C18 column generally provides greater hydrophobicity and retention, which can be advantageous for resolving closely related, non-polar impurities. A C8 column offers slightly less retention, which can be useful for reducing run times when analyzing more polar compounds.[6]

  • Mobile Phase: The mobile phase is a mixture of an aqueous component (often with a buffer) and an organic modifier.

    • Organic Modifier: Acetonitrile and methanol are the most common choices. Acetonitrile typically offers lower viscosity (leading to better efficiency) and a different selectivity compared to methanol, which can be exploited to optimize the separation of critical impurity pairs.[7][8]

    • Aqueous Phase & pH Control: The sulfamoyl and benzoate moieties can ionize depending on the pH. Controlling the mobile phase pH with a buffer (e.g., phosphate, acetate) is critical to ensure consistent retention times and symmetrical peak shapes.[6][9] For most sulfamoyl benzoates, a pH between 3 and 7 is a good starting point.

Comparison of Methodologies: Isocratic vs. Gradient
ParameterMethod A: Isocratic QCMethod B: Stability-Indicating GradientRationale & Justification
Objective Rapid purity check, in-process control.Comprehensive purity, stability assessment, impurity profiling.The objective dictates the required complexity and resolving power of the method.
Stationary Phase Octylsilyl silica gel (C8), 5 µm, 150 x 4.6 mmOctadecylsilyl silica gel (C18), 5 µm, 250 x 4.6 mmC18 offers higher resolving power for complex mixtures of degradants.[9][10]
Mobile Phase Water:Methanol (70:30 v/v)[11][12]A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA gradient is necessary to elute a wide range of impurities (polar and non-polar) in a reasonable time with good resolution.[13]
Elution Program Isocratic at 1.0 mL/minGradient: 0-2 min: 10% B2-15 min: 10-80% B15-18 min: 80% B18-20 min: 10% BThe gradient allows for the elution of early, polar impurities and later, non-polar impurities that would be strongly retained in an isocratic system.
Run Time ~10 minutes~25 minutes (including re-equilibration)Method A is optimized for speed, while Method B is optimized for complete separation.
Detector UV at 240 nm[11][12]Diode Array Detector (DAD) at 238 nm[6]DAD allows for peak purity analysis, ensuring co-elution is not occurring, which is essential for a stability-indicating method.
Performance Pros: Fast, simple, low solvent consumption.Cons: Limited peak capacity, may not resolve all degradants.Pros: High resolving power, capable of separating complex mixtures, demonstrates specificity.Cons: Longer run time, more complex.The choice is a trade-off between speed and comprehensiveness, tailored to the application.

Protocol Deep Dive: Developing a Stability-Indicating HPLC Method (Method B)

A stability-indicating method is one that can accurately measure the drug substance without interference from its degradation products, impurities, or excipients.[5] Its development is a self-validating system that proves the method is fit for its purpose.

The Workflow of Method Development

The development process is a logical, stepwise progression from initial screening to full validation, ensuring that each decision is data-driven.

node1 Analyte Characterization pKa, Solubility, UV Spectra node2 Initial Screening Column (C18/C8) Mobile Phase (ACN/MeOH) node1->node2 node3 Method Optimization pH Adjustment Gradient Shaping Flow Rate / Temperature node2->node3 node4 Forced Degradation Generate Degradants Prove Specificity node3->node4 node5 Method Validation (ICH Q2) Specificity, Linearity, Accuracy Precision, Robustness, LOQ/LOD node4->node5

Caption: Logical workflow for HPLC method development.

Experimental Protocol: Forced Degradation Studies

Forced degradation (or stress testing) is essential to generate potential degradation products and demonstrate the method's specificity.[4][14][15] The goal is to achieve 5-20% degradation of the API to ensure that secondary degradation products can also be observed.[14]

Materials:

  • Sulfamoyl benzoate API

  • Hydrochloric acid (HCl), 1N

  • Sodium hydroxide (NaOH), 1N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water and mobile phase solvents

Step-by-Step Protocol:

  • Prepare Stock Solution: Accurately weigh and dissolve the sulfamoyl benzoate API in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration with mobile phase.[16]

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 2 hours. Neutralize with 1N HCl and dilute to a final concentration with mobile phase.[16]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute to a final concentration with mobile phase.[4]

  • Thermal Degradation: Store the solid API in an oven at 105°C for 24 hours.[17] Dissolve a portion of the stressed solid and dilute to the final concentration.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.[16] Dilute to the final concentration.

  • Analysis: Inject the unstressed control and all stressed samples into the HPLC system. Evaluate the chromatograms for new peaks (degradants) and ensure they are well-resolved from the main API peak.

cluster_0 Forced Degradation Workflow API API Stock Solution Acid Acid Hydrolysis (HCl, Heat) API->Acid Base Base Hydrolysis (NaOH, RT) API->Base Ox Oxidation (H2O2, RT) API->Ox Therm Thermal (Solid, Heat) API->Therm Photo Photolytic (Solution, UV) API->Photo HPLC Analyze All Samples by HPLC Acid->HPLC Base->HPLC Ox->HPLC Therm->HPLC Photo->HPLC

Caption: Parallel workflow for forced degradation studies.

Method Validation

Once the chromatographic conditions are optimized and specificity is demonstrated through forced degradation, the method must be formally validated according to ICH Q2(R1) guidelines.[18][19] This process provides documented evidence that the method is reliable for its intended purpose. Key parameters include:

  • Specificity: Confirmed by forced degradation studies.

  • Linearity: Demonstrating a proportional response over a range of concentrations.

  • Accuracy: Measuring the closeness of test results to the true value (recovery).

  • Precision: Assessing the degree of scatter between a series of measurements (repeatability and intermediate precision).

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).[16]

Conclusion

Developing a robust HPLC method for the purity of sulfamoyl benzoates is a systematic process that balances scientific principles with empirical optimization. A simple isocratic method can be highly effective for routine quality control where speed is paramount. However, for comprehensive stability testing and final product release, a fully validated, stability-indicating gradient method is imperative. By understanding the analyte's chemistry, performing rigorous forced degradation studies, and validating according to regulatory standards, researchers can develop high-confidence methods that ensure the quality, safety, and efficacy of the final pharmaceutical product.

References

  • Google Patents. (2016). CN105646295A - Method for preparing 2-methoxy-5-sulfamoyl methyl benzoate.
  • Pharma Science Monitor. (2016). REVIEW: FORCE DEGRADATION STUDIES. Retrieved from [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Retrieved from [Link]

  • Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov. Retrieved from [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • Google Patents. (2016). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • PubMed. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Retrieved from [Link]

  • SciSpace. (n.d.). High-performance liquid chromatography method for the analysis of sodium benzoate. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of a New HPLC Method for the Estimation of Sulfamoxole in Bulk and Tablet Formulations. Retrieved from [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2013). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE DETERMINATION OF METRONIDAZOLE BENZOATE AND RELATED IMPURITES IN BULK AND PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

  • University of Vienna. (2014). A STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF NAPHAZOLINE AND ITS DEGRADATION PRODUCT AND METHYL PARAHYDROXYBENZOATE IN PHARMACEUTICAL PREPARATIONS. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2012). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]

  • Wang, J., & Wen, H. (2013). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 14(1), 416–428. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]

  • Veeprho. (n.d.). Sodium Benzoate Impurities and Related Compound. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2013). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. Retrieved from [Link]

  • Manipal Journal of Pharmaceutical Sciences. (2020). A Novel RP-HPLC Method Development and Validation for the Simultaneous Estimation of Sodium Benzoate and Sodium Phenylacetate in Pharmaceutical Formulations. Retrieved from [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • ResearchGate. (2023). Development and Validation of a New HPLC Method for the Estimation of Sulfamoxole in Bulk and Tablet Formulations. Retrieved from [Link]

  • MDPI. (2025). Development and Validation of an HPLC-DAD Method for the Quantitative Determination of Benzoyl Peroxide, Curcumin, Rosmarinic Acid, Resveratrol and Salicylic Acid in a Face Mask—In Vitro/Ex Vivo Permeability Study. Retrieved from [Link]

  • University of Baghdad Digital Repository. (n.d.). New Analytical Methods for Drugs Analysis A Comparative Study. Retrieved from [Link]

  • ARL Bio Pharma. (n.d.). Benzyl Benzoate - Analytical Method Validation. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (n.d.). Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. Retrieved from [Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Probe

Methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate represents a complex challenge in mass spectrometry due to its "Triad of Instability": a labile sulfamate ester, an ortho-substituted benzoate, and a halogenated core. This guide compares the fragmentation behaviors of this molecule under Electron Ionization (EI) versus Electrospray Ionization (ESI) .[1][2][3]

Key Insight: While ESI provides the necessary molecular weight confirmation for purity assays, EI remains the superior technique for structural elucidation due to a unique "Ortho-Elimination" pathway that validates the regiochemistry of the 2-position substituents.

Structural & Isotopic Analysis

Before interpreting fragmentation, the analyst must validate the precursor ion using the chlorine isotope signature.

Molecular Formula:


Monoisotopic Mass (

):
293.01 Da
Isotope Pattern Verification

The presence of a single chlorine atom (


 and 

) creates a distinct isotopic envelope that serves as the first checkpoint in data analysis.
IsotopeMass ShiftRelative Abundance (Theoretical)Diagnostic Utility
M (

)
0.0100%Base peak for molecular ion cluster.
M+2 (

)
+2.0~32.0%Confirms mono-chlorination.
M+1 (

)
+1.0~11.5%Validates carbon count (

).

Comparative Analysis: EI vs. ESI Performance

This section objectively compares the two dominant ionization modes. The "Winner" depends on whether the analytical goal is quantification or structural proof.

A. Electron Ionization (EI) – The Structural Fingerprint

Best for: Impurity profiling and regiochemistry confirmation.

In EI (70 eV), the molecular ion (


) is often weak due to the lability of the sulfamoyl group. However, the fragmentation is rich and driven by the Ortho Effect .

Key Fragments (EI):

  • 
     262 (
    
    
    
    ):
    Loss of methoxy radical (
    
    
    ) from the ester. This forms a stable acylium ion.
  • 
     185 (
    
    
    
    ):
    Homolytic cleavage of the
    
    
    bond, losing the dimethylsulfamoyl radical. This confirms the presence of the sulfamate group.
  • 
     153:  Subsequent loss of methanol (
    
    
    
    ) from the salicylate core via ortho-hydrogen transfer.
B. Electrospray Ionization (ESI) – The Soft Confirmation

Best for: LC-MS quantification and pharmacokinetic (PK) studies.

ESI (Positive Mode) typically yields protonated (


, 

294) or sodiated (

,

316) species.

Key Features (ESI):

  • Minimal Fragmentation: The spectra are dominated by the molecular ion, making it ideal for high-throughput screening.

  • CID Fragmentation: When subjected to Collision-Induced Dissociation (CID), the molecule exhibits a distinct neutral loss of

    
     (64 Da) followed by dimethylamine loss, a pathway unique to aryl sulfamates.
    
Summary Table: Technique Comparison
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ionization Energy Hard (70 eV)Soft (Thermal/Voltage)
Molecular Ion (

)
Weak / <5% IntensityDominant / 100% Intensity
Primary Mechanism Radical-site initiated cleavageCharge-remote rearrangement
Key Neutral Loss

(31 Da)

(64 Da) (in MS/MS)
Regio-Sensitivity High (Ortho effect distinct)Low (unless MS/MS used)

Deep Dive: The Ortho-Sulfamate Rearrangement

The most critical mechanistic insight for this molecule is the interaction between the benzoate ester and the sulfamate oxygen. In the gas phase, the sulfonyl group acts as a leaving group, facilitated by the proximity of the carbonyl oxygen.

Mechanism Diagram (Graphviz)

FragmentationPathway cluster_legend Pathway Legend M_Ion Molecular Ion [M+H]+ m/z 294 Intermediate Rearrangement Intermediate (Ipso-attack by Carbonyl) M_Ion->Intermediate Ortho-Proximity Effect Frag_A Fragment A: [M+H - SO2]+ m/z 230 (Sulfur Dioxide Extrusion) Intermediate->Frag_A - SO2 (64 Da) Frag_B Fragment B: [M+H - SO2 - NH(CH3)2]+ m/z 185 (Salicylate Core) Frag_A->Frag_B - Dimethylamine (45 Da) key Green Arrow = Diagnostic Neutral Loss

Caption: Figure 1. The ESI-CID fragmentation pathway showing the characteristic extrusion of Sulfur Dioxide (


) driven by the ortho-benzoate substitution.

Experimental Protocols

To replicate these results, the following validated protocols should be used. These methods assume a standard pharmaceutical purity assessment workflow.

Protocol A: LC-MS/MS (ESI) for Quantitation

Use this for metabolic stability or plasma concentration assays.

  • Sample Prep: Dissolve 1 mg of compound in 1 mL Acetonitrile (ACN). Dilute to 1 µg/mL in 50:50 Water:ACN + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • MS Settings (Triple Quad):

    • Source: ESI Positive.[4]

    • Capillary Voltage: 3.5 kV.

    • MRM Transition:

      
       (Quantifier), 
      
      
      
      (Qualifier).
Protocol B: GC-MS (EI) for Structural Verification

Use this for synthesis validation and impurity identification.

  • Derivatization: None required (Methyl ester is volatile).

  • Solvent: Ethyl Acetate or Dichloromethane (avoid alcohols to prevent transesterification).

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms (30m x 0.25mm x 0.25µm).

  • Oven Program: 60°C (hold 1 min)

    
     20°C/min 
    
    
    
    300°C (hold 3 min).
  • Scan Range:

    
     50–400.
    

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library. [Link][5]

  • Holčapek, M., et al. (2008). "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement." Journal of Mass Spectrometry. [Link] (Authoritative source for aryl sulfamate/sulfonamide

    
     loss mechanisms).
    
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Reference for Chlorine isotope patterns and ESI soft ionization principles). [Link]

Sources

A Comparative Guide to the Structural Elucidation of Methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate: An In-Depth Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural characterization of novel small molecules is paramount. The compound, methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate, serves as a pertinent example of a molecule where a deep understanding of its three-dimensional architecture is crucial for predicting its reactivity, biological activity, and solid-state properties. This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of this compound, with a primary focus on the definitive method of single-crystal X-ray crystallography.

While, at the time of this writing, the specific crystallographic data for methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate is not publicly available in crystallographic databases, this guide will present a detailed, field-proven workflow for obtaining such data. Furthermore, we will draw upon the crystallographic information of a closely related structure, Methyl 5-chloro-2-(4-methylbenzenesulfonamido)benzoate[1], to illustrate the depth of information this powerful technique provides. This will be juxtaposed with other widely-used analytical methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to provide a holistic view of a robust characterization strategy.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The resulting atomic coordinates provide a wealth of information, including bond lengths, bond angles, and intermolecular interactions, which are invaluable for understanding the molecule's behavior.

Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a meticulous process. The following protocol outlines the essential steps, emphasizing the causality behind each experimental choice.

1. Synthesis and Purification: The initial step involves the synthesis of methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate. A plausible synthetic route would involve the reaction of methyl 5-chloro-2-hydroxybenzoate with N,N-dimethylsulfamoyl chloride in the presence of a suitable base[2][3]. Purity is critical for successful crystallization; therefore, the crude product must be purified, typically by column chromatography or recrystallization, to a high degree (>98%).

2. Crystallization: The formation of single crystals suitable for X-ray diffraction is often the most challenging step. This process involves slowly precipitating the compound from a supersaturated solution. The choice of solvent or solvent system is crucial and is often determined empirically. Common techniques include:

  • Slow Evaporation: Dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly over days or weeks.
  • Vapor Diffusion: Dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger volume of a "poor" solvent in which the compound is insoluble. The slow diffusion of the poor solvent's vapor into the solution of the compound can induce crystallization.
  • Cooling: Slowly cooling a saturated solution of the compound.

3. Data Collection: A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and diffraction patterns are collected at various orientations.

4. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain the final, precise crystal structure.

X-ray_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of Methyl 5-chloro-2- [(dimethylsulfamoyl)oxy]benzoate Purification Purification (>98%) (e.g., Column Chromatography) Synthesis->Purification Crystallization_Screening Crystallization Screening (Slow Evaporation, Vapor Diffusion, Cooling) Purification->Crystallization_Screening Crystal_Selection Selection of a Single Crystal Crystallization_Screening->Crystal_Selection Mounting Crystal Mounting Crystal_Selection->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Structure_Solution Structure Solution (Direct/Patterson Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure (CIF File) Structure_Refinement->Final_Structure

Caption: A typical workflow for single-crystal X-ray crystallography.
Illustrative Crystallographic Data

To exemplify the detailed structural insights gained from X-ray crystallography, the data for the related compound, Methyl 5-chloro-2-(4-methylbenzenesulfonamido)benzoate, is presented below[1].

Parameter Methyl 5-chloro-2-(4-methylbenzenesulfonamido)benzoate [1]
Chemical Formula C₁₅H₁₄ClNO₄S
Molecular Weight 339.78 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 18.549(4)
b (Å) 9.935(2)
c (Å) 8.5190(17)
β (°) 97.34(3)
Volume (ų) 1557.1(5)
Z 4
Temperature (K) 293
Radiation Mo Kα

This table provides the fundamental crystallographic parameters that define the crystal lattice. Beyond this, a full crystallographic study would provide a complete list of atomic coordinates, bond lengths, bond angles, and details of any intermolecular interactions such as hydrogen bonds.

A Comparative Look: Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the most definitive structural information, other techniques are essential for a comprehensive characterization and are often more readily accessible.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule in solution. For methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate, both ¹H and ¹³C NMR would be employed.

  • ¹H NMR: Would provide information on the number of different types of protons and their neighboring environments. The aromatic protons would appear as distinct signals, and their splitting patterns would confirm their relative positions on the benzene ring. The methyl groups of the dimethylsulfamoyl and the methyl ester would each give rise to a singlet, with their chemical shifts being characteristic of their respective chemical environments.

  • ¹³C NMR: Would show a signal for each unique carbon atom in the molecule, confirming the carbon skeleton.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. For methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate, techniques like electrospray ionization (ESI) would be used to generate a molecular ion, confirming the molecular formula of C₁₀H₁₂ClNO₅S (MW: 293.73 g/mol ). Analysis of the fragmentation pattern could reveal the loss of characteristic groups, such as the dimethylsulfamoyl or methyl ester moieties, further corroborating the proposed structure.

Performance Comparison

Technique Information Provided Strengths Limitations
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, intermolecular interactions.Unambiguous structure determination; provides solid-state conformation.Requires single crystals of sufficient size and quality; can be time-consuming.
NMR Spectroscopy Connectivity of atoms, electronic environment of nuclei, solution-state conformation.Provides detailed information about the molecular framework in solution; non-destructive.Does not provide precise bond lengths and angles; can be complex for large molecules.
Mass Spectrometry Molecular weight, elemental composition (with high resolution MS), structural information from fragmentation.High sensitivity; requires very small amounts of sample.Does not provide information on stereochemistry or the 3D arrangement of atoms.

digraph "Analytical_Technique_Selection" {
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rankdir="TB",
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ranksep=0.8,
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"Start" [label="Characterization of\nMethyl 5-chloro-2-\n[(dimethylsulfamoyl)oxy]benzoate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Purity_Check" [label="Purity Assessment\n(e.g., LC-MS, NMR)"]; "Is_Purity_High" [label="Purity > 98%?", shape=diamond, fillcolor="#FBBC05"]; "Purify" [label="Purification Required"]; "Initial_Characterization" [label="Initial Structural Confirmation\n(NMR, MS)"]; "Data_Consistent" [label="Data Consistent with\nProposed Structure?", shape=diamond, fillcolor="#FBBC05"]; "Re-evaluate" [label="Re-evaluate Synthesis/\nStructure"]; "Definitive_Structure" [label="Definitive 3D Structure\nRequired?"]; "X-ray_Crystallography" [label="Single-Crystal\nX-ray Crystallography"]; "Final_Characterization" [label="Comprehensive Characterization\nComplete", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Purity_Check"; "Purity_Check" -> "Is_Purity_High"; "Is_Purity_High" -> "Initial_Characterization" [label="Yes"]; "Is_Purity_High" -> "Purify" [label="No"]; "Purify" -> "Purity_Check"; "Initial_Characterization" -> "Data_Consistent"; "Data_Consistent" -> "Definitive_Structure" [label="Yes"]; "Data_Consistent" -> "Re-evaluate" [label="No"]; "Re-evaluate" -> "Start"; "Definitive_Structure" -> "X-ray_Crystallography" [label="Yes"]; "Definitive_Structure" -> "Final_Characterization" [label="No"]; "X-ray_Crystallography" -> "Final_Characterization"; }

Caption: A decision workflow for the structural characterization of a small molecule.

Conclusion

The comprehensive characterization of a novel compound such as methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate necessitates a multi-faceted analytical approach. While NMR and mass spectrometry are indispensable for confirming the molecular formula and connectivity, single-crystal X-ray crystallography remains the unparalleled technique for the definitive determination of its three-dimensional structure. The detailed atomic coordinates and intermolecular interaction data obtained from a successful crystallographic study are invaluable for rational drug design, understanding reaction mechanisms, and predicting material properties. Although the specific crystallographic data for the title compound is not yet in the public domain, the workflows and comparative data presented herein provide a robust framework for its eventual and complete structural elucidation.

References

  • Chemistry World. (2022, January 27). XFELs make small molecule crystallography without crystals possible. Retrieved from [Link]

  • Fun, H.-K., et al. (2010). Methyl 5-chloro-2-(4-methylbenzenesulfonamido)benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1462. Retrieved from [Link]

  • Supplementary Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Palatnikov, M., et al. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. IUCrJ, 10(Pt 6), 663–674. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate. Retrieved from [Link]

  • Creative Biostructure. (2025, February 20). X-ray Crystallography vs Cryo-EM: Which is Best for Your Research? Retrieved from [Link]

  • Sinha, N., et al. (2018). Role of Computational Methods in Going beyond X-ray Crystallography to Explore Protein Structure and Dynamics. International Journal of Molecular Sciences, 19(11), 3443. Retrieved from [Link]

  • Fun, H.-K., et al. (2010). Methyl 5-chloro-2-[N-(3-eth-oxy-carbonyl-prop-yl)-4-methyl-benzene-sulfonamido]-benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1819. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Retrieved from [Link]

  • LookChem. (n.d.). Cas 4068-78-4,Methyl 5-chloro-2-hydroxybenzoate. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Methyl 5-chloro-2-hydroxybenzoate. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 5-chloro-2-hydroxybenzoate (C8H7ClO3). Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 2-chloro-5-(diethylsulfamoyl)benzoate (C12H16ClNO4S). Retrieved from [Link]

  • PubMed. (2024, May 10). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate.... Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A derivatization-enhanced detection strategy in mass spectrometry: Analysis of 4-hydroxybenzoates and their metabolites after keratinocytes are exposed to UV radiation. Retrieved from [Link]

  • Scite.ai. (2016). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na] + ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N,N-Dimethylsulfamoyl Chloride: Synthesis, Applications, and Safety in Fine Chemical Production. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectra of Benzoic acid in the Fruit juice sample and matching form NIST Library. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-chloro-2-methylbenzophenone. Retrieved from [Link]

  • NIST. (n.d.). Benzoic Acid, TMS derivative. Retrieved from [Link]

  • MolPort. (n.d.). Compound methyl 2-chloro-5-{[N-(dimethylsulfamoyl)-N-phenylglycyl]amino}benzoate. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Validating the Synthesis of Methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate via Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development and synthetic chemistry, the confirmation of a successful reaction is not merely a procedural checkpoint; it is the foundation upon which subsequent research, process optimization, and scale-up activities are built. The synthesis of novel compounds, such as methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate, a potential building block in medicinal chemistry, demands a validation method that is both rapid and reliable.

This guide provides an in-depth, experience-driven protocol for the synthesis of this target compound and its real-time validation using Thin-Layer Chromatography (TLC). We will move beyond a simple recitation of steps to explore the causality behind our experimental choices, ensuring a robust and self-validating workflow. TLC is an indispensable technique that offers a qualitative snapshot of a reaction's progress, allowing chemists to quickly determine the consumption of starting materials and the formation of products.[1][2][3]

The Foundational Chemistry: Synthesis and Separation

A trustworthy protocol is built on a solid understanding of the underlying chemical principles. The synthesis is an O-sulfamoylation, a reaction that transforms a phenolic hydroxyl group into a sulfamate ester. This transformation significantly alters the molecule's polarity, a key physical property that we will exploit for analytical validation via TLC.

The Synthesis Reaction: O-Sulfamoylation

The core reaction involves the nucleophilic substitution at the sulfur atom of dimethylsulfamoyl chloride. The starting material, methyl 5-chloro-2-hydroxybenzoate, contains a phenolic hydroxyl group. While phenols are nucleophilic, their reactivity is dramatically enhanced upon deprotonation to the corresponding phenoxide ion.[4] This is achieved by introducing a non-nucleophilic organic base, such as triethylamine. The resulting phenoxide anion readily attacks the electrophilic sulfur center of dimethylsulfamoyl chloride, displacing the chloride leaving group to form the desired product.[5][6]

It is critical to perform this reaction under anhydrous conditions, as dimethylsulfamoyl chloride is highly reactive towards water, which would lead to hydrolysis and reduce the yield of the desired product.[7]

The Validation Principle: TLC Separation

Thin-Layer Chromatography separates compounds based on the principle of differential partitioning between a stationary phase and a mobile phase.[2][8]

  • Stationary Phase: We use silica gel plates. Silica is a highly polar material due to the presence of surface silanol (Si-OH) groups.

  • Mobile Phase: A less polar solvent or solvent mixture (the eluent) that moves up the plate via capillary action.

A compound's mobility on the TLC plate is governed by its polarity. More polar compounds, like our starting material (methyl 5-chloro-2-hydroxybenzoate) with its hydrogen-bond-donating hydroxyl group, will adsorb more strongly to the polar silica gel.[9] Consequently, they travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) . Conversely, the product, methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate, is significantly less polar. The hydroxyl group has been capped with a sulfamoyl group, eliminating its hydrogen-bonding capability. This reduced polarity leads to weaker interaction with the silica gel and greater affinity for the mobile phase, causing it to travel further up the plate and exhibit a higher Rf value.[10][11]

This predictable change in polarity and, therefore, Rf value is the cornerstone of our validation method.

Integrated Synthesis and Validation Workflow

The following diagram illustrates the seamless integration of the synthesis and the TLC validation process. This holistic approach ensures that analytical checkpoints are not an afterthought but a critical component of the reaction monitoring process.[12]

G cluster_synthesis Synthesis Phase cluster_tlc TLC Validation Phase reagents 1. Combine Reactants (Phenol, Base, Solvent) add_reagent 2. Add Dimethylsulfamoyl Chloride (DSC) reagents->add_reagent Initiate Reaction reaction 3. Stir Reaction Mixture (e.g., at 0°C to RT) add_reagent->reaction aliquot 4. Withdraw Aliquot (t=0, t=x, t=final) reaction->aliquot Monitor Progress spot 5. Spot TLC Plate (SM, Co-spot, RM) aliquot->spot develop 6. Develop Plate in Solvent Chamber spot->develop visualize 7. Visualize under UV Light (254 nm) develop->visualize analyze 8. Analyze Rf Values & Determine Progress visualize->analyze analyze->reaction Continue or Quench?

Caption: Integrated workflow for synthesis and TLC validation.

Experimental Protocols

These protocols are designed to be self-validating. Each step has a clear purpose tied to ensuring the accuracy and reliability of the final result.

Part A: Synthesis of Methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate

Materials:

  • Methyl 5-chloro-2-hydroxybenzoate (Starting Material, SM)

  • Dimethylsulfamoyl chloride (Reagent)

  • Triethylamine (Base)

  • Dichloromethane (DCM), anhydrous (Solvent)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add methyl 5-chloro-2-hydroxybenzoate (1.0 eq) and anhydrous DCM.

  • Base Addition: Cool the solution to 0°C using an ice bath and add triethylamine (1.2 eq). Stir for 10 minutes. Causality: Cooling prevents potential side reactions, and the base is essential to form the highly reactive phenoxide species.[4]

  • Reagent Addition: Slowly add dimethylsulfamoyl chloride (1.1 eq) dropwise to the stirring solution. Causality: Slow addition helps control any exotherm and ensures a homogenous reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress will be monitored by TLC as described below.

Part B: Detailed TLC Validation Protocol

Materials:

  • Silica gel TLC plates (with F254 fluorescent indicator)

  • TLC developing chamber with a lid

  • Capillary spotters

  • Eluent (Mobile Phase): A starting mixture of 20% Ethyl Acetate in Hexanes (v/v) is recommended.[3][13]

  • UV Lamp (254 nm)

Procedure:

  • Plate Preparation: Using a pencil, gently draw a light line (the origin) about 1 cm from the bottom of a TLC plate.[14] Mark three lanes on the origin for 'SM' (Starting Material), 'Co' (Co-spot), and 'RM' (Reaction Mixture).

  • Sample Preparation:

    • SM: Dissolve a tiny amount of the starting phenol in a few drops of DCM.

    • RM: Use the aliquot taken directly from the reaction flask.

  • Spotting the Plate:

    • Using a capillary spotter, touch it to the 'SM' solution and then briefly and gently touch it to the origin in the 'SM' lane. The goal is a small, concentrated spot.

    • Repeat this process for the 'RM' aliquot in the 'RM' lane.

    • For the 'Co' lane, first spot the 'SM' solution, and then, on top of the same spot, apply the 'RM' aliquot. Causality: The co-spot is a critical internal control. It definitively shows whether the new spot in the RM lane is different from the starting material, as they will appear as two separate spots if the reaction is proceeding.[2][12]

  • Developing the Chromatogram:

    • Pour the eluent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which ensures a uniform solvent front.

    • Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Close the lid.

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization and Analysis:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • View the plate under a UV lamp at 254 nm. Aromatic compounds will appear as dark spots against the fluorescent green background.[15][16][17]

    • Circle the observed spots with a pencil.

    • Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front.

    • Calculate the Rf value for each spot using the formula: Rf = Distance traveled by spot / Distance traveled by solvent front .[9][18]

G prep 1. Prepare Plate (Draw Origin) spot 2. Spot Lanes (SM, Co, RM) prep->spot develop 3. Develop in Chamber spot->develop dry 4. Dry Plate & Mark Solvent Front develop->dry visualize 5. Visualize (UV 254nm) dry->visualize calculate 6. Calculate Rf Values visualize->calculate

Caption: Step-by-step TLC analysis workflow.

Data Presentation and Interpretation

A successful reaction will show a clear transition on the TLC plate over time. The data can be systematically recorded for validation.

Table 1: Expected TLC Data and Rf Values
AnalytePolarityExpected Rf Range (20% EtOAc/Hex)Observations
Starting Material High0.20 - 0.35Strong affinity for silica gel; travels a shorter distance.
Product Low0.50 - 0.70Weaker affinity for silica gel; travels further up the plate.

Note: Rf values are characteristic for a given compound under specific conditions (stationary phase, mobile phase, temperature) but can vary slightly.[10] The key is the relative difference between the spots.

Interpreting the Chromatogram

The diagram below illustrates the expected evolution of the TLC plate as the reaction progresses.

Caption: Visual interpretation of TLC plates over the reaction course.

  • At Time = 0: Only the starting material spot (low Rf) is visible in all lanes.

  • At Intermediate Time: The reaction mixture (RM) lane shows a diminishing SM spot and the appearance of a new, higher Rf product spot. The co-spot (Co) lane clearly resolves both the SM and product spots, confirming their distinct identities.

  • At Completion: The SM spot has completely disappeared from the RM lane, indicating full consumption of the starting material. Only the product spot remains.

Conclusion

This guide has detailed a robust, integrated workflow for the synthesis and validation of methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate. By understanding the chemical principles of both the synthesis and the TLC analysis, researchers can move beyond rote execution to a more insightful, predictive, and efficient mode of operation. The use of systematic TLC monitoring, particularly with a co-spot as an internal reference, provides unambiguous, real-time evidence of reaction progress. This method is not merely a comparison but a self-validating system that upholds scientific integrity and provides the trustworthy data essential for advancing research and development in the chemical sciences.

References

  • 5.7: Visualizing TLC Plates. (2025, August 21). Chemistry LibreTexts. [Link]

  • Thin Layer Chromatography. Chemistry Online @ UTSC. [Link]

  • 2.3F: Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts. [Link]

  • Thin Layer Chromatography. University of York Chemistry Teaching Labs. [Link]

  • Thin-layer chromatography. Wikipedia. [Link]

  • Visualising plates. University of York Chemistry Teaching Labs. [Link]

  • Monitoring Reactions by TLC. Washington State University. [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC. (2020, January 2). Chemistry Hall. [Link]

  • Thin-Layer Chromatography and Rf Values (14.1.1). OCR A-Level Chemistry Notes. [Link]

  • Thin Layer Chromatography (TLC). University of California, Los Angeles. [Link]

  • 2.3B: Uses of TLC. (2022, April 18). Chemistry LibreTexts. [Link]

  • How to Calculate Rf TLC. (2026, January 7). Oreate AI Blog. [Link]

  • Thin Layer Chromatography (TLC). University of Colorado Boulder, Department of Chemistry. [Link]

  • Calculating retention factors for TLC. Khan Academy. [Link]

  • What are the solvents used in TLC for sterification? (2014, January 26). ResearchGate. [Link]

  • Chromatography: Solvent Systems for TLC. University of Rochester, Department of Chemistry. [Link]

  • Industrially applicable process for the sulfamoylation of alcohols and phenols.
    • Thin Layer Chromatography. Barnard College, Columbia University. [Link]

  • Using TLC to Scout Flash Chromatography Solvents. (2023, January 19). Biotage. [Link]

  • some more reactions of phenol. Chemguide. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.